Cas no 613-42-3 (4-Benzylbiphenyl)

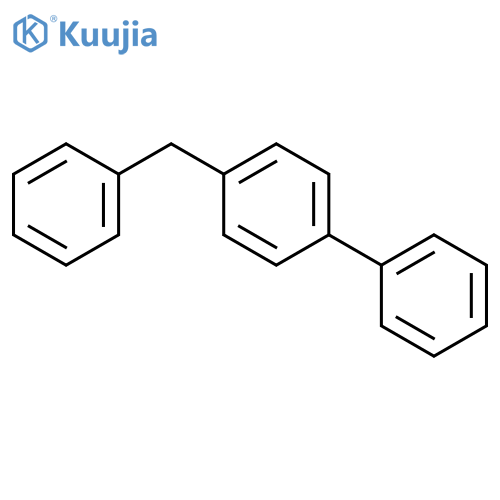

4-Benzylbiphenyl structure

商品名:4-Benzylbiphenyl

4-Benzylbiphenyl 化学的及び物理的性質

名前と識別子

-

- 4-(phenylmethyl)-1,1'-biphenyl

- 4-Benzylbiphenyl

- 1-benzyl-4-phenylbenzene

- 4-(PhenylMethyl)-11′-biphenyl

- 4-BiphenylylphenylMethane

- 4-Phenyldiphenylmethane

- 1,1'-Biphenyl, 4-(phenylmethyl)-

- Benzylbiphenyl

- p-benzylbiphenyl

- NSC59812

- 1-phenyl-4-benzylbenzene

- 1, 4-(phenylmethyl)-

- 1-benzyl-4-phenyl-benzene

- 4-Benzyl-1,1'-biphenyl #

- AGPLQTQFIZBOLI-UHFFFAOYSA-

- AGPLQTQFIZBOLI-UHFFFAOYSA-N

- 4-(Phenylmethyl)-1,1'-diphenyl

- STK011799

- 6509AF

- BIPHENYL, 4-BENZYL-

- NSC-59812

- DTXSID50210197

- EINECS 210-341-9

- A833175

- InChI=1/C19H16/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)18-9-5-2-6-10-18/h1-14H,15H2

- B1519

- 7NM7FB925T

- AKOS005376739

- p-Biphenylylphenylmethane

- FT-0617647

- W-109572

- AC-13473

- UNII-7NM7FB925T

- AS-46995

- CS-0206856

- NS00034650

- 4-(2-CHLORO-PHENYL)-3-OXO-BUTYRICACIDETHYLESTER

- 613-42-3

- 4-Benzyl-1,1'-biphenyl

- F11162

- NSC 59812

- AMY38639

- MFCD00041831

- DB-053848

-

- MDL: MFCD00041831

- インチ: 1S/C19H16/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)18-9-5-2-6-10-18/h1-14H,15H2

- InChIKey: AGPLQTQFIZBOLI-UHFFFAOYSA-N

- ほほえんだ: C([H])([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C([H])C=1[H]

- BRN: 2047066

計算された属性

- せいみつぶんしりょう: 244.12500

- どういたいしつりょう: 244.125

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 0

じっけんとくせい

- 密度みつど: 1.1710

- ゆうかいてん: 85.0 to 88.0 deg-C

- ふってん: 286°C/110mmHg(lit.)

- フラッシュポイント: 208°C

- 屈折率: 1.5839 (estimate)

- PSA: 0.00000

- LogP: 4.94440

- じょうきあつ: 0.0±0.4 mmHg at 25°C

4-Benzylbiphenyl セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P108

- WGKドイツ:1

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S24/25

- リスク用語:R36/37/38

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

4-Benzylbiphenyl 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

4-Benzylbiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB113921-25 g |

4-Benzylbiphenyl, 98%; . |

613-42-3 | 98% | 25g |

€185.50 | 2023-04-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152439-25G |

4-Benzylbiphenyl |

613-42-3 | >98.0%(GC) | 25g |

¥765.90 | 2023-09-04 | |

| abcr | AB113921-5 g |

4-Benzylbiphenyl, 98%; . |

613-42-3 | 98% | 5g |

€70.70 | 2023-04-05 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1519-25G |

4-Benzylbiphenyl |

613-42-3 | >99.0%(GC) | 25g |

¥735.00 | 2024-04-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152439-5G |

4-Benzylbiphenyl |

613-42-3 | >98.0%(GC) | 5g |

¥202.90 | 2023-09-04 | |

| 1PlusChem | 1P003L9M-5g |

4-BENZYLBIPHENYL |

613-42-3 | 99% | 5g |

$24.00 | 2025-02-20 | |

| 1PlusChem | 1P003L9M-25g |

4-BENZYLBIPHENYL |

613-42-3 | 99% | 25g |

$88.00 | 2025-02-20 | |

| Ambeed | A291273-1g |

4-Benzylbiphenyl |

613-42-3 | 99% | 1g |

$9.0 | 2024-04-18 | |

| abcr | AB113921-25g |

4-Benzylbiphenyl, 98%; . |

613-42-3 | 98% | 25g |

€173.90 | 2025-03-19 | |

| Ambeed | A291273-100g |

4-Benzylbiphenyl |

613-42-3 | 99% | 100g |

$331.0 | 2024-04-18 |

4-Benzylbiphenyl サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:613-42-3)4-苄基联苯

注文番号:LE1647568

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

4-Benzylbiphenyl 関連文献

-

1. 457. Isopropenyl and isopropylidene groups: the terpene problemT. Oliver J. Chem. Soc. 1961 2353

-

Yan He,Xinying Zhang,Liangyan Cui,Jianji Wang,Xuesen Fan Green Chem. 2012 14 3429

-

3. Chapter 18. Aromatic compounds

-

Yan He,Xinying Zhang,Liangyan Cui,Jianji Wang,Xuesen Fan Green Chem. 2012 14 3429

-

5. 869. Reactions of organic peroxides. Part I. The reaction of ascaridole with ferrous sulphateD. Brown,B. T. Davis,T. G. Halsall,A. R. Hands,J. V. Hatton,R. E. Richards J. Chem. Soc. 1962 4492

613-42-3 (4-Benzylbiphenyl) 関連製品

- 5707-44-8(4-Ethylbiphenyl)

- 13049-40-6(4,4'-Diethylbiphenyl)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 81216-14-0(7-bromohept-1-yne)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:613-42-3)4-Phenyldiphenylmethane

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:613-42-3)4-Benzylbiphenyl

清らかである:99%

はかる:25g

価格 ($):317.0